Mirtazapine L-Tartaric Acid
Description
Properties
CAS No. |
1705597-66-5 |
|---|---|
Molecular Formula |
C₂₁H₂₅N₃O₆ |
Molecular Weight |
415.44 |
Synonyms |
1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine (2R,3R)-2,3-Dihydroxybutanedioate |
Origin of Product |
United States |
Synthesis and Manufacturing Processes of Mirtazapine L Tartaric Acid
Overview of Racemic Mirtazapine (B1677164) Synthesis Routes
The synthesis of racemic mirtazapine has been approached through various routes, with a commonly cited method involving a multi-step process. researchgate.netecust.edu.cn A prominent synthesis pathway starts with the condensation reaction between 2-chloro-3-cyanopyridine (B134404) and 1-methyl-3-phenylpiperazine. wikipedia.orgpillbuys.com
Cyclization Reactions in Mirtazapine Production
A crucial step in many synthetic routes for mirtazapine is the cyclization of a precursor molecule. researchgate.netecust.edu.cn One established method involves the dehydrative cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a strong acid like concentrated sulfuric acid. google.comgoogle.com This intramolecular reaction forms the characteristic tetracyclic ring structure of mirtazapine. google.comgoogle.com Alternative cyclizing agents mentioned in the literature include polyphosphoric acid (PPA), which has been shown to offer better stereochemical control in certain asymmetric syntheses. pillbuys.comgoogle.com
The reaction conditions for cyclization, such as temperature and the choice of acid, can significantly impact the yield and purity of the final product. For instance, using sulfuric acid requires careful temperature control to minimize the formation of impurities. patsnap.com
Challenges in Racemic Mirtazapine Purification
Another challenge lies in the physical properties of mirtazapine base, which can form lumps during the work-up of the cyclization reaction, hindering efficient processing. tandfonline.com Modifications to the process, such as the controlled addition of the precursor to the acid, have been developed to mitigate this issue. tandfonline.com Furthermore, the choice of solvents for extraction and crystallization is critical for obtaining high-purity mirtazapine. google.compatsnap.com
Optical Resolution Strategies for Mirtazapine Enantiomers
Since mirtazapine is a racemate, and its enantiomers may exhibit different pharmacological profiles, their separation is of significant interest. mdpi.commdpi.com The primary method for separating the enantiomers is through optical resolution, a process that separates a racemic mixture into its individual enantiomers. googleapis.comrsc.org
Diastereomeric Salt Formation with L-Tartaric Acid
A widely employed strategy for the optical resolution of racemic mirtazapine is the formation of diastereomeric salts using a chiral resolving agent. googleapis.comrsc.org L-tartaric acid, a readily available and optically pure chiral acid, is a common choice for this purpose. wipo.intgoogleapis.com When racemic mirtazapine is reacted with L-tartaric acid, two diastereomeric salts are formed: (S)-mirtazapine-L-tartrate and (R)-mirtazapine-L-tartrate. rsc.orgrsc.org These diastereomers have different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization. libretexts.orgucl.ac.uk
The stoichiometry of the resolving agent to the racemic compound is a critical parameter in diastereomeric salt resolution. researchgate.net While a 1:1 molar ratio of L-tartaric acid to the desired mirtazapine enantiomer is theoretically required for salt formation, the actual amount used can vary depending on the specific resolution strategy. In some cases, using a sub-stoichiometric amount of the resolving agent can be effective. researchgate.net The precise ratio is often optimized to maximize the yield and enantiomeric purity of the desired diastereomeric salt. The goal is to create conditions that favor the crystallization of one diastereomer while leaving the other predominantly in the solution. rsc.orgucl.ac.uk
The choice of solvent is crucial for the successful separation of diastereomeric salts via preferential crystallization. rsc.orgacs.org The solvent system must be selected to maximize the solubility difference between the two diastereomers. rsc.orgucl.ac.uk For the resolution of mirtazapine using tartaric acid, various solvent systems have been investigated. A mixture of a water-soluble organic solvent, such as an alcohol with 1 to 3 carbon atoms, and water is often preferred. wipo.int Ethanol (B145695) is a commonly used solvent in this process. googleapis.comgoogle.com The temperature and concentration of the solution are carefully controlled to induce the crystallization of the less soluble diastereomer, which can then be isolated by filtration. rsc.orglibretexts.org The selection of an appropriate solvent system is a key factor in achieving high enantiomeric purity and yield. acs.org
Solvent Systems for Preferential Crystallization
Mixed Solvent Compositions (e.g., C1-3 alcohol and water)
The choice of solvent system is paramount in the crystallization of diastereomeric salts, as it directly influences yield and purity. In the synthesis of mirtazapine salts, mixed solvent compositions are frequently utilized to achieve the optimal balance of solubility and supersaturation. google.com Research and patent literature describe the use of C1-C3 alcohols, such as methanol (B129727) (a C1 alcohol) and ethanol (a C2 alcohol), often in combination with an anti-solvent like ethyl acetate (B1210297). google.com
For instance, S-mirtazapine has been dissolved in methanol, followed by the addition of a resolving agent in a solution of ethyl acetate. google.com Similarly, the resolution of racemic mirtazapine has been performed using L-tartaric acid in hot methanol. acs.org The alcohol component typically serves to dissolve the mirtazapine base and the chiral acid, while the second solvent (e.g., ethyl acetate) can be used to reduce the solubility of the desired diastereomeric salt, thereby inducing crystallization. google.com
Table 1: Examples of Solvent Systems in Mirtazapine Salt Crystallization
| Mirtazapine Form | Primary Solvent (C1-C3 Alcohol) | Co-Solvent / Anti-Solvent | Source |
|---|---|---|---|
| S-Mirtazapine | Methanol | Ethyl Acetate | google.com |
| S-Mirtazapine | Ethanol | Ethanol (as single solvent) | google.com |
Temperature Control and Cooling Profiles
Temperature control is a critical parameter in managing the crystallization process. It governs solvent capacity, solute solubility, and the kinetics of both nucleation and crystal growth. For the crystallization of mirtazapine salts, processes are often initiated at room temperature. google.com For example, a solution of a resolving agent can be added to the mirtazapine solution at ambient temperature, followed by a period of stirring to facilitate salt formation and precipitation. google.com
The cooling profile—the rate at which the temperature is lowered—can also be precisely controlled in a polythermal crystallization process to manage the level of supersaturation and promote the growth of high-purity crystals of the desired enantiomer. rsc.org While specific cooling profiles for Mirtazapine L-Tartaric Acid are proprietary, the general principle involves a controlled temperature reduction to induce crystallization without causing the spontaneous nucleation of the undesired diastereomer. rsc.org Subsequent drying steps are also conducted under controlled temperatures, for instance, in a vacuum oven at 40°C. google.com
Table 2: Temperature Parameters in Mirtazapine Salt Processing
| Process Step | Temperature Condition | Purpose | Source |
|---|---|---|---|
| Reagent Addition | Room Temperature | Controlled reaction initiation | google.com |
| Crystallization | Controlled Cooling Profile | Induce crystallization, control purity | rsc.org |
| Drying | 40°C (Vacuum Oven) | Solvent removal from final product | google.com |
Role of Seed Crystals in Initiating Crystallization
In chiral resolution by crystallization, initiating the process with seed crystals of the desired diastereomer is a crucial technique known as seeded preferential crystallization. rsc.orgrsc.org The introduction of these seeds into a supersaturated solution provides a homochiral surface area, promoting the controlled growth of the desired crystal form. rsc.org This method is particularly important because it allows the crystallization to occur within the metastable zone—a state of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing surfaces can proceed. rsc.org
By seeding the solution, manufacturers can avoid the spontaneous and uncontrolled nucleation of the counter-enantiomer, which would contaminate the final product. rsc.orgrsc.org The presence of seed crystals can be essential for initiating crystallization, especially in cases where spontaneous precipitation does not occur readily. google.comnih.gov Minimizing the contamination risk from unwanted seed crystals during manufacturing is vital to prevent undesirable crystal growth and maintain the supersaturation state enabled by the formulation. nih.gov
Alternative Chiral Resolving Agents for Mirtazapine Enantiomers (e.g., Dibenzoyltartaric Acid)
While L-tartaric acid is an effective resolving agent, other chiral acids, particularly derivatives of tartaric acid, are also used for the resolution of mirtazapine enantiomers. One prominent alternative is dibenzoyltartaric acid (DBTA). google.comnih.gov Specifically, (-)-O,O-dibenzoyl-L-tartaric acid has been cited for the resolution of R-mirtazapine. google.com
The principle remains the same: the chiral resolving agent forms a pair of diastereomeric salts with the racemic mirtazapine. These diastereomers exhibit different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation via fractional crystallization. acs.org The use of agents like DBTA has been successfully applied to the optical resolution of various pharmaceutical compounds, highlighting its utility in chiral separations. nih.govmdpi.com
Table 3: Chiral Resolving Agents for Mirtazapine and Other Pharmaceuticals
| Resolving Agent | Target Compound Example | Principle | Source |
|---|---|---|---|
| L-Tartaric Acid | Mirtazapine | Diastereomeric Salt Formation | acs.org |
| (-)-O,O-dibenzoyl-L-tartaric acid | R-Mirtazapine | Diastereomeric Salt Formation | google.com |
| Dibenzoyltartaric Acid | Racemic Ephedrine | Diastereomeric Salt Formation | nih.govmdpi.com |
Downstream Processing and Purification of this compound Salt
Following successful crystallization, the solid this compound salt must be isolated from the mother liquor and purified. This downstream processing typically involves filtration, washing, and drying stages to ensure the final product meets the required purity and stability specifications.
Filtration and Washing Procedures
Once crystallization is complete, the solid salt crystals are collected from the solvent mixture through filtration. google.com This is a standard solid-liquid separation technique used to isolate the precipitated product. To achieve high purity, the process must be carefully timed and executed rapidly to prevent the undesired counter-enantiomer from crystallizing and contaminating the product. rsc.org
After filtration, the collected crystal cake is typically washed. This step is designed to remove any residual mother liquor, which contains the soluble, undesired enantiomer and other impurities. The choice of wash solvent is critical; it must be a solvent in which the desired diastereomeric salt has very low solubility to prevent loss of yield, while effectively washing away impurities.
Drying Techniques and Conditions
The final step in downstream processing is the drying of the washed salt to remove any remaining solvents. A common method is drying in a vacuum oven at a controlled temperature, such as 40°C. google.com The application of a vacuum lowers the boiling point of the solvents, allowing for efficient drying at a relatively low temperature, which can be important for the stability of the pharmaceutical salt.
Alternative methods, such as lyophilization (freeze-drying), may also be employed, particularly for formulations sensitive to thermal degradation. nih.govgoogle.com Freeze-drying involves freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. nih.gov
Regeneration of Optically Active Mirtazapine Free Base from the Salt
The final step in the optical resolution of racemic mirtazapine via diastereomeric salt formation with L-tartaric acid is the liberation, or regeneration, of the enantiomerically pure mirtazapine free base from the corresponding tartrate salt. This process is a critical stage in the synthesis, as it isolates the desired active enantiomer from its salt complex, allowing for its formulation into a final pharmaceutical product. The fundamental principle of this step involves the neutralization of the acidic tartaric acid component of the salt with a suitable base. This reaction breaks the ionic bond between the mirtazapine cation and the tartrate anion, rendering the mirtazapine molecule as a free base, which is typically less soluble in aqueous media and can be subsequently extracted using an organic solvent.
The regeneration of the optically active mirtazapine free base is a well-documented procedure in patent literature, emphasizing efficiency and high purity of the final product. The process generally involves dissolving or suspending the diastereomeric salt, for instance, (S)-mirtazapine L-tartrate, in a biphasic system of water and a water-immiscible organic solvent. A base is then introduced to the aqueous phase to raise the pH, which neutralizes the tartaric acid and liberates the mirtazapine free base.
A common method involves the use of a strong base, such as sodium hydroxide (B78521) (NaOH), to ensure complete neutralization. In one documented procedure, after the formation of the diastereomeric salt, the pH of the solution is adjusted to 14 using a 4 M sodium hydroxide solution. This highly alkaline environment ensures the complete deprotonation of the mirtazapine salt, converting it into its free base form. google.com
Following the basification, the liberated mirtazapine free base, which has poor solubility in water, partitions into the organic solvent layer. Toluene is a frequently cited solvent for this extraction process. The extraction is often performed multiple times to maximize the recovery of the mirtazapine free base from the aqueous layer. For instance, after the initial separation of the organic layer, the aqueous layer can be extracted twice more with fresh portions of toluene. google.com The combined organic extracts are then typically washed with water to remove any residual inorganic salts or base. google.com
Finally, the organic solvent is removed, usually under vacuum, to yield the optically active mirtazapine free base. This process has been reported to result in a nearly quantitative yield of the desired enantiomer. google.com The purity of the regenerated mirtazapine is a critical parameter. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral column are employed to confirm the enantiomeric purity. Reports indicate that this regeneration process can yield (S)-mirtazapine with an enantiomeric purity of 100%. google.com
Alternative bases and solvents can also be employed. For instance, aqueous ammonia (B1221849) is another base mentioned for the regeneration of the free base from diastereomeric salts. google.com The choice of extraction solvent can also vary, with ethyl acetate being another common option. pillbuys.com The selection of the base and solvent system can be influenced by factors such as cost, environmental impact, and efficiency of extraction.
The following table summarizes the key parameters and outcomes of a representative regeneration process for optically active mirtazapine free base:
Table 1: Regeneration of (S)-Mirtazapine Free Base
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | (S)-Mirtazapine Diastereomeric Salt | google.com |
| Basifying Agent | 4 M Sodium Hydroxide Solution | google.com |
| Final pH | 14 | google.com |
| Extraction Solvent | Toluene | google.com |
| Number of Extractions | 3 (1 initial + 2 subsequent) | google.com |
| Washing Step | Washed twice with water | google.com |
| Isolation Method | Evaporation of solvent under vacuum | google.com |
| Reported Yield | Nearly quantitative | google.com |
| Enantiomeric Purity (HPLC) | 100% | google.com |
Solid State Chemistry and Crystallography of Mirtazapine L Tartaric Acid Salt
Crystal Engineering and Polymorphism of Mirtazapine (B1677164) L-Tartaric Acid
Crystal engineering of Mirtazapine L-tartaric acid aims to create stable crystalline forms with optimized physicochemical properties. nih.gov This involves a detailed understanding of polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.
The identification of different crystalline forms of Mirtazapine salts is fundamental to ensuring the consistency and quality of the pharmaceutical product. Various analytical techniques are employed to characterize these solid-state forms. rsc.org
Molecular salts of Mirtazapine with carboxylic acids, including tartaric acid, have been characterized using methods such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). nih.gov Single-crystal X-ray diffraction is used to determine the precise crystal structure. nih.gov Spectroscopic methods like IR and Raman spectroscopy also provide critical information about the molecular interactions within the crystal lattice. rsc.org
A recurring structural motif in Mirtazapinium carboxylate crystal structures is a strong ionic two-point synthon composed of N+–H⋯O− and C–H⋯O− hydrogen bonds. rsc.orgresearchgate.net This motif is a key feature in the crystal packing.
Table 1: Analytical Techniques for Characterization of Mirtazapine Salt Crystalline Forms
| Analytical Technique | Purpose in Characterization | Reference |
| Powder X-ray Diffraction (PXRD) | Identifies crystalline phases and determines the degree of crystallinity. Each polymorph exhibits a unique diffraction pattern. | nih.gov |
| Single-Crystal X-ray Diffraction | Provides definitive three-dimensional structure of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. | nih.govacs.org |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as melting and phase changes, which are unique for different polymorphs and hydrates. | nih.govacs.org |
| Thermogravimetric Analysis (TGA) | Determines changes in mass with temperature, used to identify the presence of solvates (like hydrates) and assess thermal stability. | nih.govresearchgate.net |
| Infrared (IR) & Raman Spectroscopy | Detects vibrational modes of molecules. Changes in spectra can indicate different hydrogen bonding environments and conformations, thus distinguishing between polymorphs. | rsc.org |
| Solid-State NMR Spectroscopy (ssNMR) | Complements X-ray diffraction by providing information on the local environment of specific nuclei (e.g., 15N), helping to determine hydrogen bonding and the extent of proton transfer. acs.org | acs.org |
Mirtazapine itself can form a hemihydrate, where water molecules are incorporated into the crystal structure. rsc.orgresearchgate.net The presence of water can significantly affect the stability and properties of the solid form. The Mirtazapine hemihydrate structure contains channels of water molecules. researchgate.net
The formation of salts, such as with tartaric acid, is a strategy to potentially create more stable forms, including those that may be less prone to hydration or dehydration issues. ijper.org In some cases, co-crystallization can improve stability by resisting hydrate (B1144303) formation. ijper.org The characterization of these forms is crucial, as unintended water-mediated transformations can occur. researchgate.net For instance, TGA is used to quantify the water content in hydrated forms, although for Mirtazapine base, this is complicated by its tendency to sublime at temperatures below 100°C. researchgate.net
The specific solid-state form obtained from a crystallization process is highly dependent on the conditions used. rsc.org Key factors influencing the crystallization of this compound include the choice of solvent, temperature, rate of cooling or evaporation, and the degree of supersaturation. csmres.co.uk
Solution-based crystallization methods require careful selection of a solvent or solvent system. csmres.co.uk The success of forming a desired crystalline salt is determined by factors such as the differential solubility of the components and the final pH of the solution. csmres.co.uk For instance, co-crystallization of Mirtazapine with fumaric acid in methanol (B129727) resulted in a monohydrate salt, highlighting the role of the solvent in the final product's composition. researchgate.net The morphology and size distribution of the resulting crystals are also strictly controlled by these parameters, which in turn affect downstream processing and product quality. rsc.org
Co-crystallization Strategies Involving Tartaric Acid
Co-crystallization is a technique used to design multi-component crystalline solids, known as co-crystals, where an API and a coformer are present in a stoichiometric ratio within the same crystal lattice. csmres.co.uk
The formation of co-crystals can be predicted and understood through several knowledge-based approaches, including the analysis of hydrogen-bonding propensity and the pKa difference (ΔpKa) between the components. csmres.co.uk A ΔpKa value of less than 0 generally results in a co-crystal, while a value greater than 3 typically leads to salt formation. csmres.co.uk The range between 0 and 3 can result in complexes with intermediate ionization states. csmres.co.uk
Co-crystals can be prepared using various methods, including solvent evaporation, grinding (mechanochemistry), and slurry crystallization. csmres.co.uk The mechanism of co-crystal formation can vary with the method. For example, under deliquescent conditions, the process involves moisture uptake, dissolution of the reactants, and subsequent nucleation and growth of the co-crystal. researchgate.netacs.org In mechanochemical grinding, the formation may occur through a eutectic intermediate. acs.org
The characterization of Mirtazapine co-crystals focuses on confirming the formation of a new crystalline phase and elucidating its structure. This is achieved without reference to certain physical properties like the melting point.
Structural characterization is paramount. Single-crystal X-ray crystallography provides unambiguous proof of co-crystal formation and reveals the detailed intermolecular interactions, such as hydrogen bonds between Mirtazapine and tartaric acid. acs.org PXRD is used to analyze the bulk material and confirm that it consists of a single, uniform crystalline phase distinct from the starting materials. mdpi.com
Spectroscopic techniques are also essential. Solid-state NMR can be used to probe the local chemical environments of atoms and is particularly useful for determining the nature of proton transfer between the API and the coformer, which distinguishes a co-crystal from a salt. acs.org
Solid-State Stability Investigations of this compound
The solid-state properties of a pharmaceutical salt are critical as they influence its stability, manufacturability, and bioavailability. For this compound, a salt of the atypical antidepressant mirtazapine, understanding its solid-state stability involves examining its susceptibility to chemical and physical changes under various environmental conditions.
Chemical Degradation Pathways in Solid State
The chemical stability of an active pharmaceutical ingredient (API) in its solid form is a crucial parameter for ensuring its safety and efficacy throughout its shelf life. Chemical degradation in the solid state is typically investigated through forced degradation or stress studies. biomedres.us These studies expose the compound to harsh conditions such as heat, humidity, and light to identify potential degradation products and understand the degradation pathways. biomedres.usijper.org
While specific degradation pathways for the this compound salt are not extensively detailed in publicly available literature, the general degradation profile of mirtazapine is known. The primary degradation pathways for mirtazapine involve oxidation and demethylation. Stress testing on mirtazapine has identified major metabolites such as N-desmethylmirtazapine and 8-hydroxymirtazapine, which are also products of its in-vivo metabolism. researchgate.net
The formation of a salt with L-tartaric acid can influence the rate of these degradation reactions by altering the molecular environment and crystal lattice energy of the mirtazapine molecule. The stability of the salt is often assessed under accelerated conditions, such as elevated temperature and relative humidity (RH), to predict its long-term stability. ijper.org The goal of such studies is to generate a target degradation of 5% to 20% to facilitate the development of stability-indicating analytical methods. biomedres.us
Table 1: Typical Stress Conditions for Solid-State API Stability Testing
| Stress Condition | Example Conditions | Form Tested |
|---|---|---|
| Temperature | 10°C increments above accelerated storage (e.g., 50°C, 60°C, 70°C) | Solid |
| Temperature/Humidity | 40°C / 75% RH; 60°C / 75% RH | Solid |
| Photostability | 1.2 million lux hours and 200 watt hours/square meter | Solid |
| Oxidative | Exposure to oxygen, sometimes with metal catalysts | Solid |
This table presents general conditions for forced degradation studies as outlined by industry guidelines; specific conditions are tailored to the individual API. biomedres.us
Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Enantiomeric Purity and Assay
Chromatography is a cornerstone for the analysis of mirtazapine (B1677164), a chiral compound. The separation of its enantiomers, (+)-(S)-mirtazapine and (–)-(R)-mirtazapine, is critical for assessing enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the principal methods utilized for this purpose.
Chiral HPLC is the most effective and widely used technique for the direct resolution of mirtazapine enantiomers. researchgate.net The development of robust HPLC methods involves careful selection of a chiral stationary phase, optimization of the mobile phase, and an appropriate detection method.
The direct separation of mirtazapine enantiomers is achieved using various chiral stationary phases (CSPs), with polysaccharide-based phases being particularly prevalent. researchgate.net These CSPs provide the necessary chiral environment to differentiate between the two enantiomers. Good baseline enantioseparation has been reported using cellulose (B213188) tris(3,5-dimethylphenylcarbamate) CSPs under both normal-phase and polar organic modes. researchgate.net Other successful polysaccharide-based CSPs include amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), cellulose tris(4-methylbenzoate) (Chiralcel OJ-H), and the immobilized cellulose-based CHIRALPAK IK-3. researchgate.netchromatographyonline.com Macrocyclic antibiotic stationary phases, such as those based on vancomycin (B549263) (Chirobiotic V), have also been employed for the chiral separation of mirtazapine and its metabolites. researchgate.netnih.gov
Table 1: Examples of Chiral Stationary Phases for Mirtazapine Enantioseparation
| Chiral Stationary Phase (CSP) | Base Material | Elution Mode(s) | Reference(s) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | researchgate.netnih.gov |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | researchgate.net |
| CHIRALPAK IK-3 | Immobilized Cellulose tris(3-chloro-5-methylphenyl) carbamate | Normal Phase | chromatographyonline.com |
| Chirobiotic V | Vancomycin | Reverse Polar Ionic | researchgate.netnih.gov |
Mobile phase composition is a critical parameter that is optimized to achieve the desired retention and resolution of mirtazapine enantiomers. nih.gov For separations on polysaccharide-based CSPs, normal-phase mobile phases typically consist of a hydrocarbon, such as n-hexane, and an alcohol modifier like ethanol (B145695) or isopropanol. chromatographyonline.comnih.gov A small amount of a basic additive, such as diethylamine (B46881) (DEA), is often included to improve peak shape and reduce retention time. chromatographyonline.com For instance, a mobile phase of hexane-ethanol (98:2, v/v) with 0.1% diethylamine has been used effectively. nih.gov In polar organic mode, methanol (B129727) has been used as the mobile phase without basic additives. researchgate.net
Another approach to chiral separation is the use of a chiral mobile phase additive (CMPA) with a standard achiral stationary phase. nih.gov In this technique, the chiral selector is dissolved in the mobile phase, forming transient diastereomeric complexes with the analyte's enantiomers, which allows for their separation. nih.gov While this method is established for various chiral drugs, specific studies detailing the use of L-tartaric acid as a chiral mobile phase additive for the HPLC enantioseparation of mirtazapine are not prominent in the reviewed literature. However, the principle has been applied to other antidepressants; for example, L-tartaric acid has been used as a mobile phase additive in Thin Layer Chromatography to separate fluoxetine (B1211875) enantiomers, which were then used to establish the elution order in HPLC. colab.ws
Ultraviolet (UV) detection is a common and robust method for the quantification of mirtazapine following HPLC separation. The molecule exhibits strong UV absorbance, allowing for sensitive detection. Various wavelengths have been utilized depending on the mobile phase and analytical requirements, including 290 nm, 292 nm, and 294 nm. nih.govakjournals.com A photodiode array (PDA) detector can be used to monitor elution at multiple wavelengths simultaneously, for instance at 215 nm for mirtazapine and its related substances. researchgate.net In addition to UV, mass spectrometry (MS) is frequently coupled with HPLC (LC-MS) for enhanced specificity and for structural elucidation of impurities and degradation products. researchgate.net
High-Performance Thin Layer Chromatography (HPTLC) has been developed as a sensitive, selective, and precise method for the analysis of mirtazapine. akjournals.com These methods are particularly useful for stability studies, as they can effectively resolve the drug from its degradation products. akjournals.com A typical HPTLC method uses silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase such as methanol–chloroform (9:1, v/v), with densitometric analysis performed in the absorbance mode around 294 nm. akjournals.com
While HPTLC is well-established for purity testing and quantitative analysis of mirtazapine, its application for direct enantioseparation is less commonly documented. akjournals.comscilit.com However, the potential for chiral TLC separation exists, often by impregnating the silica plate with a chiral selector or by using a chiral mobile phase additive. colab.ws Research on the enantioseparation of fluoxetine has demonstrated the use of L-tartaric acid as a mobile phase additive on TLC plates, indicating a possible avenue for the development of similar methods for mirtazapine. colab.ws
Chiral High-Performance Liquid Chromatography (HPLC)
Spectroscopic and Spectrometric Characterization
The definitive identification and structural characterization of Mirtazapine L-Tartaric Acid salt are accomplished through various spectroscopic and spectrometric techniques. These methods provide information on the molecular structure, crystal lattice, and thermal properties of the compound.
Molecular salts of racemic mirtazapine with several dicarboxylic acids, including tartaric acid, have been synthesized and characterized to improve the physicochemical properties of the drug, such as reducing its tendency to sublimate. nih.gov The tartrate salt of mirtazapine has been characterized using powder X-ray diffraction (PXRD), infrared (IR) and Raman spectroscopy, and thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). nih.govresearchgate.net
The crystal structure of the mirtazapine tartrate molecular salt has been determined by single-crystal X-ray diffraction. nih.gov This analysis confirms the formation of the salt through proton transfer and reveals the specific hydrogen bonding interactions and packing motifs within the crystal lattice. researchgate.net
Thermal analysis provides key data on the salt's stability and physical transitions.
Table 2: Thermal Analysis Data for Mirtazapine Tartrate Salt
| Analytical Technique | Observation | Reference(s) |
| Differential Scanning Calorimetry (DSC) | Provides melting point and data on polymorphic transitions. | nih.gov |
| Thermogravimetric Analysis (TGA) | Used to assess thermal stability and sublimation characteristics. Mirtazapine tartrate salt does not show sublimation at elevated temperatures, unlike the free base. | nih.gov |
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure. The FTIR spectrum of mirtazapine tartrate would show characteristic peaks for both the mirtazapine molecule and the tartrate counter-ion, with shifts in certain bands (e.g., N-H and C=O stretches) indicating the ionic interaction and hydrogen bonding between the two components. researchgate.netresearchgate.net Similarly, NMR spectroscopy (¹H and ¹³C) can be used to characterize the salt, with chemical shift changes confirming protonation of the basic nitrogen atom in the mirtazapine structure. researchgate.netgoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide critical data on the molecular structure.
¹H-NMR (Proton NMR) offers detailed information about the hydrogen atoms within the molecule, including their chemical environment and proximity to other atoms. In a study comparing Mirtazapine with Mianserin, the ¹H NMR chemical shift values of Mirtazapine were determined using density functional theory (DFT/B3LYP) method. nih.gov For L-tartaric acid, ¹H-NMR spectra show a characteristic signal for the methine protons. drugbank.combmrb.io The interaction between mirtazapine and L-tartaric acid to form the salt can be observed through shifts in the proton signals of both molecules, particularly those involved in the salt bridge formation.
¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton of the compound. The predicted ¹³C-NMR spectrum of L-tartaric acid in D₂O shows peaks at approximately 73.38 ppm for the two equivalent methine carbons and 174.11 ppm for the two equivalent carboxylic acid carbons. hmdb.ca The ¹³C-NMR chemical shift values for mirtazapine have also been calculated, contributing to the complete structural assignment of the this compound salt. nih.gov
Below is a data table summarizing the predicted and experimental chemical shifts for the components.
| Nucleus | Compound | Predicted/Experimental Chemical Shift (ppm) | Reference |
| ¹H | L-Tartaric Acid | 4.324 | bmrb.io |
| ¹³C | L-Tartaric Acid | 76.572 (methine), 181.301 (carboxyl) | bmrb.io |
| ¹H | Mirtazapine | Determined by DFT/B3LYP method | nih.gov |
| ¹³C | Mirtazapine | Determined by DFT/B3LYP method | nih.gov |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and confirming the formation of the salt.
FTIR Spectroscopy measures the absorption of infrared radiation by the sample, resulting in a spectrum with peaks corresponding to specific vibrational modes of chemical bonds. The FTIR spectra of both mirtazapine and L-tartaric acid have been individually characterized. nih.goviosrjournals.org For Mirtazapine, characteristic peaks related to its complex ring structure are observed. researchgate.net L-tartaric acid exhibits strong absorptions from its carboxylic acid and hydroxyl groups. iosrjournals.org In the this compound salt, the formation of the salt is confirmed by the appearance of a carboxylate anion (COO⁻) stretch and changes in the amine region of the mirtazapine spectrum. iosrjournals.org Studies on similar systems, like deep eutectic solvents involving L-(+)-tartaric acid derivatives, have utilized FTIR to characterize the hydrogen bonding interactions. researchgate.netcolab.ws
Raman Spectroscopy provides complementary information to FTIR. The Raman spectra of mirtazapine and L-tartaric acid have also been recorded and analyzed, often in conjunction with theoretical calculations to assign the observed vibrational frequencies. nih.goviosrjournals.org The technique is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak in the FTIR spectrum.
X-ray Powder Diffraction (XRPD) for Crystalline Form Identification
X-ray Powder Diffraction (XRPD) is a crucial technique for identifying the crystalline form of this compound. Different crystalline forms, or polymorphs, can have distinct physical properties. The XRPD pattern is a unique fingerprint for a specific crystalline solid.
The XRPD pattern of pure mirtazapine shows sharp, distinct peaks indicative of its crystalline nature. nih.gov Similarly, L-tartaric acid also has a characteristic XRPD pattern. googleapis.com When this compound is formed, a new, unique XRPD pattern emerges, which is different from the patterns of the individual starting materials. This confirms the formation of a new crystalline salt. The positions (in degrees 2θ) and relative intensities of the diffraction peaks are used to identify and differentiate between various crystalline forms. For instance, studies on cocrystals of other active pharmaceutical ingredients with L-tartaric acid have extensively used XRPD for characterization. acs.orgacs.org
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
Pure mirtazapine exhibits a sharp endothermic peak corresponding to its melting point, which has been reported to be around 114.29°C with an enthalpy of fusion of 80.14 J/g. researchgate.net The DSC thermogram of L-tartaric acid also shows a distinct melting endotherm. For the this compound salt, the DSC curve would be expected to show a single, sharp endotherm at a temperature different from either of the starting materials, indicating the formation of a new, single entity. researchgate.netnih.gov The presence of a single melting point is a strong indicator of the purity of the salt.
| Substance | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |
| Mirtazapine | 114.29 | 80.14 | researchgate.net |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the compound and to determine the presence of any solvates or hydrates.
A TGA thermogram of this compound would show the temperature at which the compound begins to decompose. For a non-solvated, anhydrous form, there should be no significant weight loss until the decomposition temperature is reached. If the salt were a hydrate (B1144303), a weight loss corresponding to the loss of water molecules would be observed at a lower temperature, typically below 100°C. TGA has been used to analyze the thermal behavior of mirtazapine in various formulations. google.com
Water Content Determination (e.g., Karl Fischer method)
Determining the water content is a critical aspect of characterizing this compound, as the presence of water can affect its stability and crystalline structure.
Pre Formulation Studies of Mirtazapine L Tartaric Acid Salt
Dissolution Behavior of Solid Forms
The aqueous solubility of a drug substance is a key determinant of its oral bioavailability. Mirtazapine (B1677164) as a free base is described as slightly soluble to insoluble in water. fda.govijper.orgijcrt.orgfda.gov This poor solubility can be a rate-limiting step in its absorption from the gastrointestinal tract. nih.gov Consequently, strategies to enhance its dissolution characteristics are a primary focus of formulation development.
One of the most effective and widely used approaches to improve the physical stability and solubility of a drug substance is through salt formation. nih.gov Studies have been conducted on molecular salts of mirtazapine with various dicarboxylic acids, a group to which tartaric acid belongs. Research has confirmed that forming molecular salts of mirtazapine, including a tartrate salt, can significantly improve its aqueous solubility. nih.gov For instance, a study on various mirtazapine molecular salts found that their aqueous solubility was markedly improved compared to the parent drug. nih.gov This enhancement in dissolution behavior is a crucial advantage of using a salt form like Mirtazapine L-Tartaric Acid in pharmaceutical formulations.
Compatibility with Pharmaceutical Excipients
Ensuring the compatibility of an active pharmaceutical ingredient (API) with various excipients is fundamental to creating a stable and effective dosage form. Studies have evaluated the compatibility of mirtazapine with a range of common pharmaceutical excipients using thermal and non-thermal analysis methods.
In one such study, mirtazapine hemihydrate was tested against ten different excipients. The results indicated good compatibility with several common fillers and lubricants at temperatures below 130°C. However, potential interactions were noted with other excipients, underscoring the importance of careful selection during formulation. researchgate.net
Specifically concerning tartaric acid, it is not only a salt former but can also be used as a functional excipient. In formulations for orally disintegrating tablets, mild organic acids are often included as "salivating agents" to promote the disintegration of the tablet in the mouth. A patent for a mirtazapine solid dosage form explicitly lists tartaric acid as a suitable salivating agent for this purpose. google.com Another compatibility study for an orally disintegrating tablet formulation, which included citric acid (an organic acid similar to tartaric acid), mannitol, and other common excipients, found no evidence of interaction between the drug and the excipients. wjpls.org
The table below summarizes findings from compatibility studies on mirtazapine with various pharmaceutical excipients.
| Excipient Category | Excipient Name | Compatibility Finding | Reference |
| Salivating Agent | Tartaric Acid | Suitable for use in mirtazapine formulations. | google.com |
| Filler / Diluent | α-Lactose Monohydrate | Safe for use at temperatures below 130°C. | researchgate.net |
| Filler / Diluent | Starch | Safe for use at temperatures below 130°C. | researchgate.net |
| Filler / Diluent | D-Mannitol | Potential for interaction even at room temperature. | researchgate.net |
| Filler / Diluent | Sorbitol | Safe for use at temperatures below 130°C. | researchgate.net |
| Lubricant | Magnesium Stearate | Safe for use at temperatures below 130°C. | researchgate.net |
| Lubricant | Stearic Acid | Potential for interaction even at room temperature. | researchgate.net |
| Binder | Polyvinylpyrrolidone K30 | Precautions needed for use at temperatures over 100°C. | researchgate.net |
Impact of Salt Form on Formulation Properties
The choice of a specific salt form of an API can have a profound impact on the drug's physicochemical properties, which in turn affects the manufacturability and stability of the final dosage form. A significant issue with the mirtazapine free base is its tendency to sublime, or transition directly from a solid to a gas, at ambient or slightly elevated temperatures. nih.govresearchgate.net This property presents considerable challenges for formulation, processing, and storage, as it can lead to a loss of the active ingredient and inconsistencies in dosage.
The formation of a molecular salt is a primary strategy to overcome this limitation. Studies have demonstrated that converting mirtazapine into various salts, including those with dicarboxylic acids like tartaric acid, produces non-sublimating forms. nih.govgoogle.com This improved physical stability is a critical advantage, preventing the migration of the compound out of the formulation and ensuring the chemical integrity of the drug throughout its shelf life. google.com By creating a stable, non-sublimating solid like this compound, formulators can achieve better control over the manufacturing process and produce a more robust and reliable product. While specific data on properties like compressibility and flowability of the L-tartaric acid salt are not detailed in the available literature, the prevention of sublimation is itself a fundamental improvement in its suitability for solid dosage form manufacturing.
Stability Studies under Varied Conditions
Stability testing is a mandatory component of pre-formulation, designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
For mirtazapine, stability studies have been conducted on various formulations according to International Conference on Harmonisation (ICH) guidelines. For example, a nanoemulsion formulation of mirtazapine underwent accelerated stability studies at various temperatures and relative humidity levels (4°C, 25°C, 40°C, and 50°C with 65% ± 5% RH). nih.gov The results showed no significant changes in key parameters over a 90-day period, indicating the physicochemical stability of the drug within that specific formulation. nih.gov
Further stability studies performed on an optimized orally disintegrating tablet formulation were also conducted under accelerated storage conditions as per ICH guidelines. wjpls.org The choice of salt form can also influence stability aspects such as hygroscopicity. For instance, a patent for mirtazapine salts noted that the fumaric acid salt was prone to attracting water from the air, while other salts like the maleate (B1232345) salt were non-hygroscopic. google.com This highlights that each salt form possesses a unique stability profile that must be thoroughly characterized. While specific photostability studies for this compound are not extensively documented, any comprehensive stability program would include exposure to light to assess potential degradation.
The table below outlines the typical conditions evaluated in stability programs for mirtazapine formulations.
| Stability Parameter | Condition | Purpose |
| Temperature | Varied (e.g., 4°C, 25°C, 40°C, 50°C) | To assess thermal stability and predict shelf-life under different storage conditions. |
| Humidity | Controlled Relative Humidity (e.g., 65% RH, 75% RH) | To evaluate the drug's sensitivity to moisture and potential for hygroscopicity. |
| Light | Exposure to UV/Visible light (ICH guidelines) | To determine the photostability of the drug and the need for light-protective packaging. |
Intellectual Property and Patent Landscape of Mirtazapine L Tartaric Acid Salt
Patenting of Mirtazapine (B1677164) Synthesis Processes utilizing Tartaric Acid
The use of tartaric acid in the synthesis of optically active mirtazapine is a key area of patent activity. The primary focus of these patents is the efficient and cost-effective resolution of racemic mirtazapine. A significant patent in this domain, EP2174940A1, details a process for producing optically active mirtazapine by optically resolving a racemic mixture of mirtazapine with optically active tartaric acid in a solvent. google.com This method is highlighted as being industrially advantageous due to the low cost of tartaric acid as a resolving agent. google.com
The process described involves contacting the racemic mixture of mirtazapine with optically active tartaric acid, leading to the preferential crystallization of the desired diastereomeric salt. google.com The patent further specifies the use of a solvent, with a preference for a mixed solvent system comprising a water-soluble organic solvent and water, particularly a C1-3 alcohol and water. google.com This approach allows for the efficient separation of the S-mirtazapine enantiomer when L-tartaric acid is used. google.com
The following table summarizes key aspects of a patented process for mirtazapine synthesis using tartaric acid:
| Feature | Description | Source |
| Resolving Agent | Optically active tartaric acid (e.g., L-tartaric acid for S-mirtazapine) | google.com |
| Starting Material | Racemic (RS) mixture of mirtazapine | google.com |
| Solvent System | Preferably a mixed solvent of a water-soluble organic solvent (e.g., C1-3 alcohol) and water | google.com |
| Key Process Step | Preferential crystallization of the optically active mirtazapine tartrate salt | google.com |
| Industrial Advantage | Cost-effective due to the use of inexpensive tartaric acid | google.com |
Strategies for Protecting Chiral Resolution Methods
The protection of chiral resolution methods, particularly those involving diastereomeric salt crystallization with agents like tartaric acid, is a critical aspect of pharmaceutical intellectual property. The core of this strategy lies in patenting the specific conditions and reagents that lead to an efficient and scalable separation of enantiomers. wikipedia.orglibretexts.org
A primary strategy is to claim the novel process itself. As seen in patent EP2174940A1, the claims are directed to the process of resolving a racemic mixture of mirtazapine using optically active tartaric acid under specific solvent conditions. google.com This type of process patent protects the "how-to" of the separation, making it difficult for competitors to use the same efficient method.
Key elements often included in patent claims for chiral resolution processes include:
The specific chiral resolving agent: In this case, optically active tartaric acid. google.com
The solvent system: The composition and ratios of solvents used for crystallization can be crucial for achieving high enantiomeric excess and yield. google.com
Temperature ranges: The temperature profile of the crystallization process can significantly impact the selectivity and is often a claimed parameter.
The molar ratio of the resolving agent to the racemate: This ratio is optimized to maximize the yield of the desired diastereomer.
The method of inducing crystallization: This can include seeding with crystals of the desired diastereomeric salt.
Beyond patenting the direct resolution process, another strategy involves protecting any novel intermediates formed during the process, such as the specific diastereomeric salt (e.g., S-mirtazapine L-tartrate). Even if the final active ingredient is known, a novel and inventive intermediate can be patentable.
Furthermore, patents may also cover the racemization of the unwanted enantiomer. An efficient process to convert the undesired enantiomer back into the racemic mixture for reuse in the resolution process adds significant economic value and can be a patentable invention in itself.
The following table outlines common strategies for protecting chiral resolution methods:
| Strategy | Description |
| Process Claims | Patenting the specific steps, reagents, and conditions of the resolution process. |
| Intermediate Protection | Securing patents for novel diastereomeric salts formed during the resolution. |
| Racemization Process Patents | Protecting the method for converting the unwanted enantiomer back to the racemic mixture. |
| Composition of Matter Claims | If a new, stable, and non-obvious crystalline form of the diastereomeric salt is discovered, it can be patented. |
By employing these multifaceted patenting strategies, pharmaceutical companies can build a robust intellectual property portfolio around a chiral drug like mirtazapine, protecting not only the final product but also the key enabling technologies required for its efficient and commercially viable production.
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing Mirtazapine L-Tartaric Acid salts?
Answer:
Synthesis typically involves reacting mirtazapine free base with L-tartaric acid in a polar solvent (e.g., ethanol) under controlled stoichiometric ratios. Characterization includes:
- X-ray diffraction (XRD) to confirm crystalline structure.
- Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic forms.
- Chiral HPLC to verify enantiomeric purity, leveraging L-tartaric acid’s role in resolving racemic mixtures .
- FTIR spectroscopy to confirm hydrogen bonding between mirtazapine and tartaric acid .
Advanced: How can isotopic ratio mass spectrometry (IRMS) authenticate the origin of L-tartaric acid in Mirtazapine formulations?
Answer:
Natural L-tartaric acid (grape-derived) exhibits distinct δ¹³C and δ¹⁸O isotopic signatures compared to synthetic variants. Researchers should:
- Prepare acid samples via crystallization to remove impurities.
- Analyze isotope ratios using IRMS calibrated with reference standards.
- Compare results against databases of synthetic and natural tartaric acid sources to ensure compliance with regulatory standards (e.g., EU wine industry protocols) .
Basic: What methodologies assess the pH-dependent solubility and stability of this compound?
Answer:
- Solubility studies : Shake-flask method at varying pH (1.0–7.4) using buffers, with quantification via UV-Vis spectrophotometry .
- Stability testing : Accelerated degradation studies under controlled humidity (40–75% RH) and temperature (25–60°C), monitored by HPLC to track decomposition products .
Advanced: How can researchers resolve contradictions in reported hygroscopicity profiles of this compound?
Answer:
Contradictions often arise from differing experimental conditions. Standardized approaches include:
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at incremental RH levels.
- Karl Fischer Titration : Measure residual water content post-storage.
- Environmental chamber studies : Replicate conflicting conditions (e.g., 25°C vs. 40°C) to isolate contributing factors .
Basic: What pharmacokinetic parameters should be prioritized when studying this compound in rodent models?
Answer:
- Bioavailability : Compare plasma AUC after oral vs. intravenous administration.
- Tmax and Cmax : Assess absorption rates via serial blood sampling.
- Metabolite profiling : Use LC-MS/MS to identify tartaric acid-mediated changes in mirtazapine metabolism .
Advanced: What statistical and clinical design considerations apply to RCTs evaluating this compound for comorbid depression and cachexia?
Answer:
- Primary endpoints : Montgomery-Åsberg Depression Rating Scale (MADRS) for depression; lean body mass via DEXA for cachexia .
- Randomization : Stratify by baseline severity (e.g., MADRS ≥25).
- Blinding : Double-blind design with matched placebo (e.g., microcrystalline cellulose).
- Data analysis : Covariance adjustment for confounding variables (e.g., age, comorbidities) .
Basic: How does L-tartaric acid influence the crystallinity of mirtazapine in co-crystal formulations?
Answer:
L-tartaric acid acts as a co-former to enhance crystallinity via hydrogen-bonded networks. Methods:
- Powder X-ray Diffraction (PXRD) to compare crystallinity with free-base mirtazapine.
- Thermogravimetric Analysis (TGA) to evaluate thermal stability and solvent retention .
Advanced: What mechanistic insights explain the reduced photodegradation of Mirtazapine when complexed with L-tartaric acid?
Answer:
L-tartaric acid may:
- Stabilize the mirtazapine molecule via π-π interactions, reducing radical formation.
- Act as a UV absorber in the 290–320 nm range.
Experimental validation: - Forced degradation under UV light (ICH Q1B guidelines).
- EPR spectroscopy to detect free radicals in the presence/absence of tartaric acid .
Basic: How is chiral purity validated in this compound formulations?
Answer:
- Polarimetry : Measure optical rotation ([α]D²⁵) against reference standards.
- Chiral Derivatization : React with (-)-di-O-benzoyl-L-tartaric acid () and analyze diastereomer ratios via NMR or mass spectrometry .
Advanced: What computational modeling approaches predict the co-crystal formation between mirtazapine and L-tartaric acid?
Answer:
- Molecular Dynamics (MD) Simulations : Assess hydrogen-bonding propensity and lattice energy.
- Hirshfeld Surface Analysis : Map intermolecular interactions in predicted vs. experimental crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
